Product packaging for d-fructose 1-phosphate sodium salt(Cat. No.:CAS No. 103213-46-3)

d-fructose 1-phosphate sodium salt

Cat. No.: B561182
CAS No.: 103213-46-3
M. Wt: 282.12 g/mol
InChI Key: QZAYWIYBPHVPDE-WYVTXLGVSA-M
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Description

D-fructose 1-phosphate sodium salt is a useful research compound. Its molecular formula is C6H12NaO9P and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103213-46-3

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

IUPAC Name

sodium [(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1

InChI Key

QZAYWIYBPHVPDE-WYVTXLGVSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

Significance As a Central Metabolic Intermediate in Carbohydrate Biochemistry

D-Fructose 1-phosphate holds a pivotal position in the metabolic pathway known as fructolysis. wikipedia.org Unlike glucose, which is metabolized in many cells throughout the body, fructose (B13574) is primarily processed in the liver, kidneys, and small intestine. nih.govgssiweb.org

The metabolism of fructose is initiated by the enzyme fructokinase (or ketohexokinase), which phosphorylates fructose to form fructose 1-phosphate. wikipedia.orgmdpi.com This initial step is rapid and effectively traps fructose within the cells for further processing. wikipedia.orghmdb.ca Subsequently, the enzyme aldolase (B8822740) B cleaves fructose 1-phosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.orgwikipedia.org

These products of fructose 1-phosphate breakdown can then enter the glycolysis pathway. wikipedia.orghmdb.ca DHAP is a direct intermediate in glycolysis, while glyceraldehyde is phosphorylated by triose kinase to form glyceraldehyde 3-phosphate, another glycolytic intermediate. wikipedia.org This pathway ultimately allows the carbon skeleton of fructose to be used for energy production, converted to glucose and stored as glycogen (B147801), or used for the synthesis of fatty acids and triglycerides. wikipedia.orgwikipedia.org

Interestingly, fructose 1-phosphate also acts as a positive allosteric modulator of glucokinase, the enzyme that phosphorylates glucose in the liver. nih.govmdpi.com This interaction enhances the liver's ability to take up and store glucose, highlighting a synergistic relationship between fructose and glucose metabolism. mdpi.com

Key Enzymes in Fructose 1-Phosphate Metabolism

EnzymeActionProduct(s)
Fructokinase (Ketohexokinase)Phosphorylates fructoseD-Fructose 1-phosphate
Aldolase BCleaves fructose 1-phosphateDihydroxyacetone phosphate (DHAP) and Glyceraldehyde
Triose kinasePhosphorylates glyceraldehydeGlyceraldehyde 3-phosphate

Historical Perspectives on Its Biochemical Discovery and Elucidation in Metabolic Pathways

Enzymatic Formation of D-Fructose 1-Phosphate

The initial and committing step in the metabolism of fructose is its phosphorylation to D-fructose 1-phosphate. This reaction is crucial as it traps fructose within the cell for further metabolic processing.

The phosphorylation of D-fructose is catalyzed by the enzyme fructokinase, also known as ketohexokinase (KHK). wikipedia.orgwikilectures.eu This enzyme facilitates the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the C1 position of the fructose molecule, yielding D-fructose 1-phosphate and adenosine diphosphate (B83284) (ADP). wikilectures.euyoutube.com The reaction can be summarized as follows:

D-fructose + ATP → D-fructose 1-phosphate + ADP

Unlike the phosphorylation of glucose by glucokinase, the activity of fructokinase is not regulated by the energy status of the liver, leading to rapid and unregulated uptake and phosphorylation of fructose. taylorandfrancis.com This high rate of phosphorylation is attributed to the high Vmax of fructokinase, which ensures that fructose entering the cells is quickly converted to fructose 1-phosphate. wikipedia.org In extrahepatic tissues, such as muscle, hexokinase can phosphorylate fructose, but it forms fructose 6-phosphate instead. wikilectures.eu

Fructokinase exists as two main isoforms, KHK-C and KHK-A, which arise from alternative splicing of the KHK gene. nih.gov These isoforms exhibit distinct tissue distribution and kinetic properties.

KHK-C (Fructokinase C): This isoform is predominantly expressed in the liver, kidney, and intestines. nih.gov It is considered the primary enzyme for fructose metabolism due to its high affinity for fructose. nih.gov

KHK-A (Fructokinase A): KHK-A has a wider tissue distribution but a lower affinity for fructose compared to KHK-C. nih.gov

Studies in mice have highlighted the differential roles of these isoforms. Mice lacking both isoforms were protected from fructose-induced metabolic syndrome, while those lacking only KHK-A showed an exacerbation of these conditions, suggesting distinct physiological roles for each isoform. nih.gov In plants like the tomato, different fructokinase isoforms also show differential expression in various organs. nih.gov

Table 1: Comparison of Fructokinase Isoforms

Feature KHK-C KHK-A
Primary Tissues Liver, Kidney, Intestines nih.gov Ubiquitous nih.gov

| Affinity for Fructose | High nih.gov | Low nih.gov |

Fructokinase exhibits a high degree of specificity for D-fructose. asm.org While it can phosphorylate other sugars, its efficiency with fructose is significantly higher. tamu.edu The kinetic properties of fructokinase have been studied in various organisms. For instance, purified fructokinase from Bifidobacterium longum showed a high specificity for D-fructose, with no activity towards other hexoses like D-glucose and D-mannose, pentoses, or the disaccharide sucrose. asm.org This bacterial fructokinase displayed similar affinities for both fructose and ATP, with Km values of 0.739 ± 0.18 mM for fructose and 0.756 ± 0.08 mM for ATP. asm.org

In some plants, multiple fructokinase isoforms with differing kinetic properties have been identified. For example, two fructokinase isoforms in sugarcane, FRK1 and FRK2, were found to have a pH optimum of 8.0. sun.ac.za FRK2 was subject to substrate inhibition by fructose concentrations above 0.1 mM, a characteristic not observed in FRK1 at concentrations up to 1.0 mM. sun.ac.za

Enzymatic Degradation of D-Fructose 1-Phosphate

Once formed, D-fructose 1-phosphate is promptly cleaved into two three-carbon molecules, which can then be funneled into the glycolytic or gluconeogenic pathways.

The degradation of D-fructose 1-phosphate is catalyzed by the enzyme aldolase B, also known as fructose-1-phosphate (B91348) aldolase. wikipedia.orgwikipedia.orgreactome.org This enzyme is primarily found in the liver, kidney, and small intestine. wikipedia.orgatlasgeneticsoncology.org Aldolase B cleaves the six-carbon fructose 1-phosphate molecule into two three-carbon products: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgwikilectures.euwikipedia.orgreactome.org

D-fructose 1-phosphate → Dihydroxyacetone phosphate + D-glyceraldehyde

These products are then further metabolized. Dihydroxyacetone phosphate is an intermediate of glycolysis and can be isomerized to glyceraldehyde 3-phosphate. wikilectures.eu Glyceraldehyde is phosphorylated by triose kinase to form glyceraldehyde 3-phosphate, which also enters the glycolytic pathway. wikipedia.orgwikilectures.eu Aldolase B is one of three aldolase isoenzymes (A, B, and C) in mammals. While aldolases A and C show a preference for fructose 1,6-bisphosphate, aldolase B can efficiently catalyze the cleavage of both fructose 1,6-bisphosphate and fructose 1-phosphate. wikipedia.orgreactome.org

Aldolase B belongs to the class I aldolases, which utilize a Schiff base intermediate in their catalytic mechanism. wikipedia.orgatlasgeneticsoncology.org The process begins with the formation of a covalent bond between a lysine (B10760008) residue (Lys229) in the active site of the enzyme and the carbonyl group of the open-ring form of fructose 1-phosphate, creating a protonated Schiff base. proteopedia.org

Following the formation of the Schiff base, a key aspartate residue (Asp33) acts as a base to deprotonate the C4 hydroxyl group of the fructose backbone, which facilitates the aldol (B89426) cleavage. wikipedia.org This cleavage results in the release of glyceraldehyde and leaves a three-carbon enamine intermediate attached to the enzyme. Tautomerization and subsequent hydrolysis of the Schiff base release dihydroxyacetone phosphate and regenerate the free enzyme. wikipedia.org The active site of aldolase B contains specific residues, such as Arg55 and Lys146, which are involved in binding the C1-phosphate group of the substrate, ensuring proper orientation for catalysis. atlasgeneticsoncology.org

Table 2: Key Enzymes in D-Fructose 1-Phosphate Metabolism

Enzyme Action Substrate(s) Product(s) Tissue Location
Fructokinase (KHK) Phosphorylation D-Fructose, ATP wikilectures.eu D-Fructose 1-phosphate, ADP wikilectures.eu Liver, Kidney, Intestine (primarily KHK-C) nih.gov

| Aldolase B | Cleavage | D-Fructose 1-phosphate wikipedia.orgreactome.org | Dihydroxyacetone phosphate, D-Glyceraldehyde wikipedia.orgreactome.org | Liver, Kidney, Small Intestine wikipedia.orgatlasgeneticsoncology.org |

The Rate-Limiting Nature of Aldolase B in Hepatic D-Fructose Metabolism

While the phosphorylation of fructose by ketohexokinase is a rapid and essentially irreversible step, the subsequent cleavage of D-fructose 1-phosphate by aldolase B is considered a rate-limiting step in hepatic fructose metabolism. frontiersin.orgresearchgate.net The activity of aldolase B dictates the pace at which fructose can be further processed. Although no strong allosteric regulators of aldolase B have been identified, its capacity can be saturated, leading to an accumulation of D-fructose 1-phosphate when fructose intake is high. frontiersin.orgnih.gov This accumulation can have significant metabolic consequences, including the depletion of intracellular phosphate and ATP. nih.gov

Downstream Metabolic Fates of D-Fructose 1-Phosphate Products

The products of D-fructose 1-phosphate cleavage, DHAP and glyceraldehyde, are channeled into several key metabolic pathways.

Entry of Triose Phosphates (Dihydroxyacetone Phosphate and Glyceraldehyde 3-Phosphate) into Glycolysis

Dihydroxyacetone phosphate (DHAP) is readily and reversibly isomerized to glyceraldehyde 3-phosphate (G3P) by the enzyme triose phosphate isomerase. frontiersin.orgbionity.com Glyceraldehyde, the other product of aldolase B action, is phosphorylated to G3P by triose kinase, a reaction that consumes an ATP molecule. ontosight.ai With the formation of G3P, the breakdown products of fructose officially enter the glycolytic pathway. mdpi.comfrontiersin.orgnih.govwikipedia.org From this point, the metabolic steps are shared with glucose metabolism, proceeding through the payoff phase of glycolysis to generate pyruvate (B1213749), ATP, and NADH. nih.goviitk.ac.in

Integration into Gluconeogenesis and Lipogenesis Pathways

The triose phosphates generated from fructose metabolism are not solely destined for glycolysis. They can also serve as substrates for gluconeogenesis, the process of synthesizing glucose. nih.govmdpi.com This allows the carbon backbone of fructose to be converted into glucose, which can then be released into the bloodstream or stored as glycogen (B147801) in the liver. wikipedia.org

Furthermore, the rapid and unregulated influx of fructose-derived carbons into the glycolytic pathway can lead to an excess of acetyl-CoA, the primary building block for fatty acid synthesis. researchgate.netmdpi.com This surplus drives de novo lipogenesis, the process of creating new fatty acids, which are then esterified into triglycerides. nih.govmdpi.comjci.org Fructose is considered a more potent inducer of lipogenesis compared to glucose. mdpi.com

Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates

The pyruvate generated from the glycolysis of fructose-derived triose phosphates can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. researchgate.netwikipedia.org The TCA cycle is the central hub of cellular respiration, where acetyl-CoA is oxidized to produce ATP, NADH, and FADH2. wikipedia.org Recent studies have highlighted that fructose is readily metabolized in the intestine and its carbons are incorporated into TCA cycle intermediates. duke.edu In fact, the gut has been identified as a major contributor to circulating TCA cycle intermediates. researchgate.net In certain cells, like monocytes, fructose metabolism preferentially shuttles carbons through oxidative phosphorylation and the TCA cycle, leading to an increase in intermediates such as succinate, malate, and fumarate. mdpi.com

Comparative Analysis of D-Fructose 1-Phosphate Metabolism versus D-Glucose Metabolism

The metabolic pathways of fructose and glucose, while ultimately converging, exhibit critical differences in their initial steps and regulation, leading to distinct physiological effects.

FeatureD-Fructose 1-Phosphate MetabolismD-Glucose Metabolism
Initial Phosphorylation Catalyzed by ketohexokinase (fructokinase) to form fructose 1-phosphate. mdpi.combmbreports.orgCatalyzed by hexokinase or glucokinase to form glucose 6-phosphate. nih.gov
Key Regulatory Step Bypassed Bypasses the phosphofructokinase-1 (PFK-1) step, a major rate-limiting enzyme in glycolysis. frontiersin.orgnih.govRegulated at the PFK-1 step by cellular energy status (ATP and citrate (B86180) levels). researchgate.net
Rate of Metabolism Generally faster and less tightly regulated than glucose metabolism. researchgate.netnih.govTightly regulated to match the cell's energy demands. gssiweb.org
Primary Site of Metabolism Primarily metabolized in the liver. wikipedia.orgnih.govMetabolized by virtually all cells in the body.
Hormonal Regulation Not directly regulated by insulin (B600854). researchgate.netwikipedia.orgUptake into many tissues is regulated by insulin.
Predominant Metabolic Fate Readily directed towards replenishment of liver glycogen and triglyceride synthesis. wikipedia.orgPrimarily oxidized for energy in most tissues. wikipedia.org
Impact on Lipogenesis More potent stimulus for de novo lipogenesis. mdpi.comLess direct impact on lipogenesis under normal conditions.

The lack of a major regulatory checkpoint in the initial steps of fructose metabolism means that it is processed at a rapid rate, largely independent of the cell's immediate energy needs. nih.govgssiweb.org This can lead to a rapid influx of triose phosphates, contributing to the increased rates of gluconeogenesis and lipogenesis observed with high fructose consumption. nih.govmdpi.com In contrast, glucose metabolism is tightly controlled at the level of phosphofructokinase, ensuring that glucose breakdown is matched to the cell's energy requirements. researchgate.net

Enzymatic and Molecular Interactions Involving D Fructose 1 Phosphate

Allosteric Regulation of Key Metabolic Enzymes by D-Fructose 1-Phosphate

D-fructose 1-phosphate acts as an allosteric effector, binding to enzymes at sites distinct from their active sites to modulate their catalytic activity. This regulation is pivotal in coordinating glycolysis, gluconeogenesis, and glycogen (B147801) metabolism.

Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis. wikipedia.orgbiorxiv.org D-fructose 1-phosphate has a dual effect on yeast phosphofructokinase activity. At low concentrations (up to 1 mM), it acts as a stimulant, while at higher concentrations (2.0-3.5 mM), it competitively inhibits the enzyme with respect to fructose (B13574) 6-phosphate. nih.gov This interaction alters the enzyme's kinetics, which may influence the period lengths of glycolytic oscillations. nih.gov The fermentation of D-fructose can induce these oscillations in Saccharomyces carlsbergensis. nih.gov The concentration-dependent effects of D-fructose 1-phosphate on yeast PFK are summarized in the table below.

Table 1: Effect of D-Fructose 1-Phosphate on Yeast Phosphofructokinase Activity

Concentration Range Effect on PFK Activity Kinetic Impact
Up to 1 mM Activation Stimulation of enzyme activity.
2.0 - 3.5 mM Competitive Inhibition Inhibits binding of fructose 6-phosphate.

In the liver and pancreatic islets, D-fructose 1-phosphate plays a crucial role in the regulation of glucokinase (GK), the enzyme responsible for phosphorylating glucose. nih.govnih.gov Glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which binds to and inhibits the enzyme, sequestering it in the nucleus, particularly at low glucose concentrations. diabetesjournals.orgpnas.orgwikipedia.org D-fructose 1-phosphate antagonizes this inhibition by binding to GKRP, which leads to the dissociation of the glucokinase-GKRP complex. nih.govnih.gov This dissociation allows glucokinase to translocate to the cytoplasm and become active. diabetesjournals.org This mechanism allows for a rapid increase in glucose phosphorylation in response to fructose intake. nih.govnih.gov The activation of glucokinase by D-fructose 1-phosphate is a key step in the metabolism of dietary fructose and its influence on glucose homeostasis. nih.gov

D-fructose 1-phosphate has been shown to be an inhibitor of phosphorylase-a, the active form of glycogen phosphorylase. nih.gov This enzyme catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. By inhibiting hepatic glycogen phosphorylase, D-fructose 1-phosphate can suppress the breakdown of liver glycogen. nih.gov This inhibitory action is a potential explanation for the hypoglycemia observed in individuals with hereditary fructose intolerance, where a deficiency in aldolase (B8822740) B leads to the accumulation of fructose 1-phosphate. wikipedia.orgnih.gov

While fructose-1,6-bisphosphate is the most widely recognized allosteric activator of pyruvate (B1213749) kinase, some studies indicate that other phosphorylated sugars, including fructose 1-phosphate, can also act as allosteric activators for human liver pyruvate kinase (hL-PYK). researchgate.netnih.govnih.gov These singly phosphorylated sugars, however, bind with lower affinity compared to the native effector, fructose-1,6-bisphosphate. nih.gov The activation by these analogues helps to elucidate the minimal structural requirements for allosteric regulation of this key glycolytic enzyme. nih.gov

Direct Protein-Protein Interactions Modulated by D-Fructose 1-Phosphate

Beyond its role as an allosteric regulator of enzymes, D-fructose 1-phosphate can also directly influence protein-protein interactions, particularly in the context of transcriptional regulation.

In Escherichia coli, the transcriptional regulator Cra (Catabolite Repressor/Activator), also known as FruR, plays a global role in controlling carbon metabolism. asm.orgasm.org Cra's ability to bind to DNA and regulate gene expression is allosterically modulated by key metabolic intermediates. asm.orgbiorxiv.org D-fructose 1-phosphate is a potent allosteric effector of Cra. biorxiv.orgnih.gov The binding of D-fructose 1-phosphate to Cra diminishes the protein's affinity for its target DNA operator sequences. asm.orgbiorxiv.org This interaction leads to a derepression of genes involved in glycolysis and a decrease in the activation of genes for gluconeogenesis. asm.org While there has been some debate about the relative importance of fructose-1-phosphate (B91348) versus fructose-1,6-bisphosphate as the true effector of Cra, in vitro studies have demonstrated that fructose-1-phosphate is a more potent effector, interfering with Cra's DNA binding at much lower concentrations than fructose-1,6-bisphosphate. asm.org Some research suggests that previous observations of fructose-1,6-bisphosphate's effect in vitro might have been due to contamination with fructose-1-phosphate. asm.org

Effects on Fructose-1-kinase Activity in Regulatory Complexes

D-fructose 1-phosphate is known to modulate the activity of fructose-1-kinase (fructokinase), the enzyme responsible for its own synthesis, particularly within regulatory complexes. In various organisms, fructose-1-kinase is a key component of regulatory systems that control carbon metabolism. The interaction between D-fructose 1-phosphate and these regulatory complexes can lead to feedback inhibition, thereby controlling the rate of fructose metabolism.

In Escherichia coli, the central transcription regulator, Cra, controls the genes involved in glycolysis and gluconeogenesis. biorxiv.org The activity of Cra is modulated by fructose metabolites, with fructose-1-phosphate being the most potent inducer that diminishes Cra's DNA binding affinity. biorxiv.org This interaction ensures that the presence of fructose, in the form of fructose-1-phosphate, signals the cell to adjust its metabolic machinery accordingly. Research has shown that the addition of 1 mM of fructose-1-phosphate can significantly reduce the DNA binding of Cra to its operator sequences. biorxiv.org

Furthermore, in hepatocytes, the effects of fructose on glucose phosphorylation are mediated by fructose 1-phosphate. It is proposed that fructose 1-phosphate relieves the inhibition of glucokinase by a regulatory protein, thereby stimulating glucose phosphorylation. nih.gov

Influence on Other Cellular Enzymes and Pathways

Beyond its role in regulating its own synthesis, D-fructose 1-phosphate exerts influence over other critical cellular enzymes and metabolic pathways.

Competitive Inhibition of Phosphomannose Isomerase and Consequences for N-Glycosylation

D-fructose 1-phosphate acts as a potent competitive inhibitor of phosphomannose isomerase (PMI), an enzyme that catalyzes the interconversion of mannose-6-phosphate (B13060355) and fructose-6-phosphate. nih.govwikipedia.org This inhibition has significant consequences for N-glycosylation, a crucial process for the proper folding and function of many proteins.

In the context of hereditary fructose intolerance (HFI), a genetic disorder caused by a deficiency in aldolase B, fructose-1-phosphate accumulates in cells. wikipedia.org This accumulation leads to the competitive inhibition of phosphomannose isomerase, with an inhibition constant (Ki) of approximately 40 microM. nih.gov The inhibition of PMI disrupts the N-glycosylation pathway, leading to abnormalities in serum lysosomal enzymes and sialotransferrins, similar to those seen in carbohydrate-deficient glycoprotein (B1211001) (CDG) syndrome type I. nih.govuclouvain.be This disruption of N-glycosylation is a key factor in the pathophysiology of HFI. nih.gov

EnzymeInhibitorInhibition TypeKi ValueConsequence
Phosphomannose Isomerase (PMI)D-Fructose 1-PhosphateCompetitive~40 µMDefective N-glycosylation

Activation of Adenosine (B11128) Monophosphate (AMP) Deaminase

D-fructose 1-phosphate has been shown to activate adenosine monophosphate (AMP) deaminase, an enzyme that converts AMP to inosine (B1671953) monophosphate (IMP). wikipedia.org The metabolism of fructose leads to a rapid phosphorylation to fructose-1-phosphate, which can cause a transient depletion of intracellular phosphate (B84403) and GTP, conditions that activate AMP deaminase. portlandpress.comnih.gov

Studies in human hepatocytes have demonstrated that fructose-1-phosphate at concentrations of 1–5 mM significantly up-regulates the activity of AMPD2, a specific isoform of AMP deaminase. nih.govplos.org This activation of AMP deaminase is part of a larger metabolic switch. The accumulation of AMP can either engage AMP-activated protein kinase (AMPK) to stimulate fat oxidation or AMP deaminase to promote fat accumulation. nih.gov The activation of AMP deaminase by fructose-1-phosphate shifts the balance towards the latter, contributing to fructose-induced fat accumulation in hepatocytes. nih.govplos.org The stimulation of AMPD2 leads to the conversion of AMP to IMP, which is further metabolized to uric acid. nih.govplos.org

ActivatorEnzymeEffectConcentrationMetabolic Implication
D-Fructose 1-PhosphateAMP Deaminase 2 (AMPD2)Activation1–5 mMIncreased uric acid production, potential for fat accumulation

Cellular and Biochemical Consequences of D Fructose 1 Phosphate Accumulation

Perturbation of Intracellular Phosphate (B84403) Homeostasis

A primary and immediate consequence of rapid fructose (B13574) metabolism is the severe disruption of intracellular inorganic phosphate (Pi) levels, which has profound effects on the cell's energy status.

The enzymatic conversion of fructose to D-fructose 1-phosphate is a rapid process that utilizes adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.gov The high rate of this reaction, catalyzed by fructokinase, effectively traps a significant portion of the cell's inorganic phosphate pool in the form of fructose 1-phosphate. nih.govcore.ac.ukresearchgate.net This sequestration leads to a rapid and marked depletion of free intracellular phosphate. wikipedia.orgresearchgate.netwjgnet.com This phosphate trapping is a critical initiating event, as the availability of inorganic phosphate is essential for numerous cellular processes, most notably the synthesis of ATP. nih.gov In conditions like hereditary fructose intolerance, where the subsequent metabolism of fructose 1-phosphate is blocked due to a deficiency in the enzyme aldolase (B8822740) B, this sequestration is exacerbated, leading to severe phosphate depletion. wikipedia.orgwjgnet.com

The depletion of the intracellular inorganic phosphate pool directly impairs the cell's ability to generate ATP. nih.gov Mitochondrial oxidative phosphorylation, the primary mechanism for ATP synthesis, is dependent on a steady supply of both adenosine diphosphate (B83284) (ADP) and inorganic phosphate. core.ac.uk When inorganic phosphate levels plummet due to sequestration as D-fructose 1-phosphate, the re-phosphorylation of ADP to ATP is significantly limited. core.ac.ukwjgnet.com This leads to a swift and substantial decrease in cellular ATP concentrations. nih.govtaylorandfrancis.com

Experimental studies have demonstrated the kinetics and extent of this ATP depletion. In primary murine hepatocytes, high concentrations of fructose can deplete ATP levels by 70-80% within just five minutes. rupress.org This ATP depletion not only compromises cellular energy but also leads to the degradation of adenosine monophosphates (AMP), resulting in the production of uric acid, a metabolic byproduct with its own set of physiological effects. researchgate.netwjgnet.com The fall in ATP makes it difficult for the liver to perform its normal functions and can impair processes like protein synthesis. nih.govrupress.org

Table 1: Effects of D-Fructose 1-Phosphate Accumulation on Phosphate and ATP Homeostasis

Cellular ConsequenceMechanismKey Findings
Phosphate Sequestration Rapid phosphorylation of fructose by fructokinase traps inorganic phosphate (Pi) as D-fructose 1-phosphate. core.ac.ukresearchgate.netLeads to a rapid and significant depletion of the intracellular free phosphate pool. wikipedia.orgwjgnet.com
ATP Depletion Reduced availability of inorganic phosphate limits mitochondrial oxidative phosphorylation and the re-synthesis of ATP from ADP. nih.govcore.ac.ukCellular ATP levels can decrease by as much as 70-80% within minutes of a fructose load. rupress.org

Modulation of Cellular Signaling Pathways

The metabolic stress induced by D-fructose 1-phosphate accumulation extends to the modulation of critical intracellular signaling networks, impacting inflammation, insulin (B600854) action, and lipid synthesis.

The unregulated production of D-fructose 1-phosphate and the subsequent metabolic stress contribute to hepatic inflammation through the activation of the c-Jun N-terminal kinase (JNK)-1 pathway. researchgate.net JNK-1 is a stress-activated protein kinase that, when activated in hepatocytes, is known to promote inflammation. researchgate.net This activation is a key link between excessive fructose metabolism and the inflammatory responses observed in the liver. researchgate.net

Accumulation of D-fructose 1-phosphate influences insulin signaling, contributing to a state of transient insulin resistance. researchgate.net One of the key mechanisms is the increased serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). researchgate.net Normally, insulin signaling proceeds through the tyrosine phosphorylation of IRS-1. However, the phosphorylation of IRS-1 on specific serine residues is known to have an inhibitory effect, weakening the downstream signal. paulogentil.comnih.gov The metabolic environment created by fructose metabolism, including the activation of kinases like JNK-1, promotes this inhibitory serine phosphorylation of IRS-1. researchgate.net This alteration impairs the ability of IRS-1 to be properly tyrosine phosphorylated by the insulin receptor, thereby dampening the insulin signal and reducing insulin-stimulated glucose uptake and metabolism. paulogentil.comnih.govdiabetesjournals.org

D-fructose 1-phosphate and its downstream metabolites are potent activators of key transcription factors that govern lipogenesis (fat synthesis). researchgate.net Specifically, fructose metabolism leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate Responsive Element-Binding Protein (ChREBP). researchgate.netfrontiersin.org

ChREBP is activated by various sugar-phosphate intermediates, including xylulose-5-phosphate and glucose-6-phosphate, which are formed during fructose metabolism. frontiersin.orgnih.gov Fructose feeding has been shown to increase the activation of ChREBP. nih.gov Similarly, fructose consumption can induce the expression and activity of SREBP-1c, a master regulator of hepatic lipogenesis. nih.gov The activation of both ChREBP and SREBP-1c leads to the increased transcription of a suite of genes involved in de novo lipogenesis. frontiersin.org

Table 2: Lipogenic Genes Activated by ChREBP and SREBP-1c in Response to Fructose Metabolism

Transcription FactorTarget GenesFunction in Lipogenesis
ChREBP Acc1, Fasn, Elovl6, Scd1, KhkUpregulates enzymes for fatty acid synthesis, elongation, and desaturation, as well as fructolysis. frontiersin.orgbmbreports.org
SREBP-1c Acc, Fasn, Acss2Induces enzymes for converting acetyl-CoA to fatty acids. frontiersin.orgnih.gov

This coordinated activation of lipogenic pathways contributes significantly to the development of hepatic steatosis (fatty liver) associated with high fructose intake. researchgate.netjci.org

Mechanisms of Metabolic Dysregulation Induced by D-Fructose 1-Phosphate Accumulation

The accumulation of F-1-P disrupts several key metabolic pathways, leading to a range of adverse cellular outcomes. These disturbances are not isolated but are interconnected, creating a complex web of metabolic dysfunction.

Inhibition of Glycogenolysis and Glycogen (B147801) Accumulation

D-fructose 1-phosphate is a potent inhibitor of glycogen phosphorylase, the key enzyme responsible for breaking down glycogen into glucose-1-phosphate. wjgnet.commdpi.com This inhibition of glycogenolysis means that the liver's stored glycogen cannot be efficiently mobilized to release glucose into the bloodstream, which can contribute to hypoglycemia, particularly after fructose ingestion. wjgnet.comhmdb.cawikipedia.orgnp-mrd.orgmdpi.com The simultaneous depletion of inorganic phosphate (Pi) due to the rapid phosphorylation of fructose further hampers glycogen phosphorylase activity. wjgnet.com Consequently, despite the block in its breakdown, glycogen synthesis can continue, leading to its accumulation in the liver. mdpi.com

Impairment of Gluconeogenesis

The process of generating new glucose from non-carbohydrate precursors, known as gluconeogenesis, is also significantly impaired by the accumulation of D-fructose 1-phosphate. nih.govwjgnet.comhmdb.cawikipedia.orgnp-mrd.orgcuni.cz F-1-P inhibits glucose-6-phosphate isomerase, an enzyme in the gluconeogenic and glycolytic pathways. wjgnet.com The sequestration of inorganic phosphate as F-1-P also limits the availability of phosphate for other crucial reactions in gluconeogenesis. medscape.com This impairment of gluconeogenesis, coupled with the inhibition of glycogenolysis, is a primary cause of the profound hypoglycemia observed in individuals with hereditary fructose intolerance following fructose consumption. wjgnet.commdpi.com

EnzymeEffect of D-Fructose 1-Phosphate AccumulationMetabolic Pathway AffectedConsequence
Glycogen Phosphorylase InhibitionGlycogenolysisReduced breakdown of glycogen to glucose. wjgnet.commdpi.com
Glucose-6-Phosphate Isomerase InhibitionGluconeogenesisImpaired synthesis of new glucose. wjgnet.com

Promotion of De Novo Lipogenesis

The accumulation of D-fructose 1-phosphate provides a surplus of three-carbon precursors, such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are shunted towards the synthesis of fatty acids and triglycerides in a process called de novo lipogenesis (DNL). nih.gov This occurs because the initial steps of fructose metabolism bypass the main regulatory point of glycolysis, leading to an uncontrolled influx of substrates for lipid synthesis. nih.gov Chronic fructose consumption has been shown to increase the expression of key lipogenic enzymes, including fatty acid synthase (FASN). nih.govtaylorandfrancis.com This enhanced DNL contributes to the development of hepatic steatosis (fatty liver) and hypertriglyceridemia. nih.govmdpi.com Furthermore, inflammation can promote fructose-stimulated de novo lipogenesis. researchgate.netnih.govelsevierpure.com

Alterations in Purine (B94841) Catabolism and Uric Acid Synthesis

The rapid phosphorylation of fructose to F-1-P by fructokinase utilizes ATP, leading to its depletion and the accumulation of adenosine monophosphate (AMP). nih.govnih.govresearchgate.net The decrease in intracellular phosphate stimulates AMP deaminase, an enzyme that converts AMP to inosine (B1671953) monophosphate (IMP). diabetesjournals.orgmdpi.com This increase in IMP drives the purine catabolism pathway, ultimately leading to the overproduction of uric acid. diabetesjournals.orgmdpi.comnih.govresearchgate.netphysiology.org This fructose-induced hyperuricemia is a well-established phenomenon and is considered a key mechanism through which fructose consumption can contribute to metabolic syndrome. nih.govphysiology.org The elevated uric acid levels can, in turn, induce mitochondrial oxidative stress, further contributing to metabolic dysfunction. diabetesjournals.orgmdpi.com

Metabolite/EnzymeChange due to Fructose MetabolismConsequence
ATP DepletionIncreased AMP levels. nih.govnih.govresearchgate.net
AMP AccumulationIncreased purine catabolism. nih.govnih.govresearchgate.net
AMP Deaminase StimulationIncreased conversion of AMP to IMP. diabetesjournals.orgmdpi.com
Uric Acid Increased SynthesisHyperuricemia, mitochondrial oxidative stress. diabetesjournals.orgmdpi.comnih.govresearchgate.netphysiology.org

Impact on Oxidative Metabolism in Macrophages and Other Cell Types

Recent research has highlighted that fructose metabolism can directly impact the function of immune cells, such as macrophages. In human monocytes, fructose exposure has been shown to reprogram cellular metabolism towards glutaminolysis and oxidative metabolism. researchgate.net This metabolic shift is required to support an increased inflammatory response, including the production of pro-inflammatory cytokines. researchgate.net Specifically, fructose metabolism in macrophages relies on oxidative phosphorylation for energy and cytokine production. mdpi.com This is in contrast to the glycolytic shift typically seen in pro-inflammatory macrophages stimulated with other agents. frontiersin.orgfrontiersin.org This direct effect of fructose on immune cell metabolism suggests a novel mechanism by which fructose can contribute to chronic inflammation, a key feature of many metabolic diseases.

General Mechanisms of Sugar Phosphate Toxicity at the Cellular Level

The toxic effects observed with the accumulation of D-fructose 1-phosphate are part of a broader phenomenon known as sugar phosphate toxicity. molbiolcell.orgresearchgate.netnih.gov The accumulation of various phosphorylated sugar intermediates can be detrimental to cells for several reasons. One major mechanism is the sequestration of inorganic phosphate (Pi), a critical component for numerous cellular processes, including ATP synthesis and the function of many enzymes. scu.edu The depletion of the intracellular phosphate pool can lead to a cellular energy crisis and widespread metabolic inhibition. scu.edu

Another mechanism of toxicity is the direct inhibition of key metabolic enzymes by the accumulated sugar phosphates, as seen with F-1-P's effect on glycogen phosphorylase and glucose-6-phosphate isomerase. wjgnet.comcuni.cz Furthermore, the accumulation of sugar phosphates can lead to the production of toxic metabolites. scu.edu It is also suggested that different sugar phosphates may exert their toxic effects through distinct, isomer-specific mechanisms rather than a single, universal mechanism. molbiolcell.orgresearchgate.net

Advanced Research Methodologies for D Fructose 1 Phosphate Analysis

Spectrophotometric and Enzymatic Assay Developments for D-Fructose 1-Phosphate Quantification

Spectrophotometric and enzymatic assays represent foundational techniques for the quantification of D-fructose 1-phosphate. These methods are typically based on the enzymatic conversion of the target molecule, leading to a change in absorbance of a reporter molecule, such as a nicotinamide (B372718) cofactor (NADH or NADPH).

A common enzymatic approach involves a coupled enzyme system. For instance, the quantification of D-fructose 1-phosphate can be achieved by its conversion to other metabolites in a series of reactions. While specific assays for D-fructose 1-phosphate are less commonly detailed than those for D-fructose 1,6-bisphosphate, the principles are analogous. An assay for D-fructose 1,6-bisphosphate, for example, involves its hydrolysis by fructose-1,6-bisphosphatase to fructose (B13574) 6-phosphate and inorganic phosphate (B84403). The fructose 6-phosphate is then isomerized to glucose 6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, corresponding to NADPH formation, is directly proportional to the amount of D-fructose 1,6-bisphosphate initially present. sigmaaldrich.com A similar coupled-enzyme system can be designed for D-fructose 1-phosphate, leveraging specific enzymes that act on it.

Enzymatic assays can be highly sensitive, with some methods capable of detecting metabolites in the picomole range. nih.gov Fluorometric assays have also been developed, where the product of the enzymatic reaction is coupled to a fluorescent reporter, offering even greater sensitivity. For example, fructose can be oxidized by fructose dehydrogenase, with the concomitant reduction of a non-fluorescent dye (resazurin) to the highly fluorescent resorufin. researchgate.net

Table 1: Principles of Enzymatic Assays for Fructose Phosphates

AnalyteKey EnzymesDetection Principle
D-Fructose 1,6-bisphosphateFructose-1,6-bisphosphatase, Phosphoglucose Isomerase, Glucose-6-Phosphate DehydrogenaseSpectrophotometric (A340nm for NADPH) sigmaaldrich.com
D-FructoseHexokinase, Phosphoglucose Isomerase, Glucose-6-Phosphate DehydrogenaseSpectrophotometric (A340nm for NADPH) nzytech.commegazyme.com
FructoseFructose DehydrogenaseFluorometric (Resorufin fluorescence) researchgate.net

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, provide powerful tools for the separation, identification, and quantification of D-fructose 1-phosphate and other related metabolites from complex biological matrices.

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for metabolomics, enabling the comprehensive analysis of small molecules like D-fructose 1-phosphate. sciex.com This technique is highly sensitive and allows for the simultaneous measurement of numerous metabolites, providing a detailed snapshot of cellular metabolism. jst.go.jp

In the context of fructose metabolism, LC-MS methods have been developed to separate and quantify various sugar phosphates, including isomers like fructose 6-phosphate and fructose 1-phosphate. hpst.cznih.gov Hydrophilic interaction chromatography (HILIC) is often employed for the separation of highly polar compounds like sugar phosphates, which are poorly retained on traditional reversed-phase columns. hpst.czoup.com Researchers have optimized HILIC-MS methods to achieve baseline separation of key isomers, which is critical as they have identical masses and can only be distinguished by their chromatographic retention times. oup.com For example, an LC-MS method using a specific organic acid column has been shown to resolve phosphorylated hexose, pentose, and triose isomers. oup.com

Metabolite profiling using LC-MS has been instrumental in studying the effects of D-fructose 1-phosphate accumulation. In yeast models of fructose toxicity, LC-MS analysis of over 130 metabolites revealed that the accumulation of D-fructose 1-phosphate leads to a general decrease in the abundance of most metabolites, while a few, such as trehalose (B1683222) and trehalose-6-phosphate, increase. nih.gov

Ion chromatography (IC) is a powerful technique for separating ionic species, making it particularly well-suited for the analysis of phosphorylated metabolites. When coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS), it provides a highly selective and sensitive method for the analysis of compounds like D-fructose 1-phosphate. nih.govncku.edu.tw

This technique has been successfully applied to the analysis of a wide range of phosphate metabolites in plant tissues, including numerous sugar phosphates. nih.govd-nb.info The use of an anion suppressor in the IC system is a key development, as it reduces the concentration of eluent ions entering the mass spectrometer, thereby enhancing detection sensitivity. nih.govresearchgate.net An optimized IC-ESI-MS/MS method was able to determine 17 different phosphorous compounds, with detection limits in the low micromolar range (0.01 to 2.50 µM). nih.gov

Recent advancements have focused on improving peak resolution by using novel sprayer designs in the ESI source. A double coaxial electrospray ionization sprayer, for instance, has been shown to increase the number of theoretical plates by approximately threefold compared to conventional sprayers, leading to better separation of anionic metabolites. doi.org

To overcome the challenges of low detection sensitivities and structural similarity among sugar phosphate isomers in LC-MS analysis, stable isotope chemical labeling strategies have been developed. nih.govacs.org These methods involve derivatizing the sugar phosphates with a chemical tag that improves their chromatographic properties and ionization efficiency.

One such strategy employs 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) and its deuterated counterpart (d5-2-DMBA) for chemical derivatization. nih.govacs.org This labeling approach has been shown to increase the detection sensitivities of sugar phosphates by 3.5 to 147-fold. nih.govacs.org The resulting derivatized isomers exhibit better separation on reversed-phase liquid chromatography (RPLC) columns. This method achieved impressive limits of detection, ranging from 5 to 16 pg/mL, and enabled the quantification of five different sugar phosphates in a single protoplast of Arabidopsis thaliana. nih.govacs.org

Another approach involves the use of ¹³C-labeled internal standards for accurate quantification. medchemexpress.com Stable isotope labeling is considered the state-of-the-art in quantitative mass spectrometry, though the synthesis of labeled standards can be complex. nih.gov

Table 2: Comparison of Advanced Analytical Techniques for D-Fructose 1-Phosphate

TechniquePrincipleAdvantagesKey Findings/Applications
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity, broad coverage of metabolites.Profiled >130 metabolites in yeast, showing widespread metabolic changes due to Fru1P accumulation. nih.gov
IC-ESI-MS/MS Separation of ions by ion chromatography, detection by tandem MS.Excellent for charged analytes like sugar phosphates, high selectivity.Quantified 17 phosphate metabolites in plants with detection limits of 0.01-2.50 µM. nih.gov
Stable Isotope Labeling with LC-MS Chemical derivatization with an isotopic tag to enhance detection and separation.Ultrasensitive, improved separation of isomers.Increased detection sensitivity by up to 147-fold, with detection limits of 5-16 pg/mL. nih.govacs.org

Q & A

Q. Table 1: Representative Synthesis Conditions

MethodYield (%)Purity (HPLC)Key Characterization Techniques
Enzymatic75–85≥98%NMR, MS, enzymatic assay
Chemical60–70≥95%MS, ion chromatography

Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18 + anion exchange) to isolate phosphorylated sugars from proteins and lipids .
  • Quantification Methods :
    • HPLC-MS/MS : Employ a HILIC column with mobile phase (ACN:20 mM ammonium acetate, pH 5.0). Monitor transitions like m/z 339→97 (phosphate loss) .
    • Enzymatic Assays : Couple with fructose-1-phosphate aldolase; measure NADH formation spectrophotometrically at 340 nm .
    • Raman Spectroscopy : Identify structural fingerprints (e.g., 1050 cm⁻¹ for phosphate vibrations) for non-destructive analysis .

Q. Key Considerations :

  • Matrix effects (e.g., salts) may suppress MS signals; use isotope-labeled internal standards (e.g., ¹³C₆-fructose-1-phosphate) .
  • Enzymatic assays lack specificity if 2- or 6-phosphate isomers are present .

Advanced: How can researchers resolve discrepancies in reported enzymatic activity data involving this compound?

Methodological Answer:
Discrepancies often arise from:

  • Isomer Contamination : Validate purity via ion-pair HPLC to distinguish 1-phosphate from 2,6-diphosphate derivatives (retention time shift by 2–3 min) .
  • Enzyme Specificity : Test activity with isomer-specific enzymes (e.g., fructose-1-phosphate kinase vs. fructose-2,6-bisphosphatase) .
  • Orthogonal Assays : Cross-validate kinetic data using calorimetry (ITC) and fluorometric assays (e.g., coupled NADH/NAD+ systems) .

Case Study : A reported Kₘ variation (0.8–1.5 mM) for fructokinase was traced to residual ATPase activity; inclusion of ATPase inhibitors (e.g., sodium orthovanadate) stabilized measurements .

Advanced: What strategies optimize the stability of this compound in experimental solutions?

Methodological Answer:

  • pH Control : Maintain pH 6.5–7.5 to prevent hydrolysis (degradation accelerates below pH 5.0 or above pH 8.0) .
  • Temperature : Store lyophilized powder at –20°C; solutions retain >90% stability for 48 h at 4°C .
  • Additives : Include 1–2 mM EDTA to chelate divalent cations (e.g., Mg²⁺) that catalyze degradation .

Q. Table 2: Stability Under Various Conditions

ConditionDegradation Rate (%/day)
pH 7.0, 4°C<1%
pH 5.0, 25°C15–20%
–20°C (lyophilized)Negligible over 6 months

Advanced: How does the phosphorylation position (1- vs. 2- or 6-phosphate) affect the biochemical role of fructose phosphate derivatives?

Methodological Answer:

  • Metabolic Pathways :
    • 1-Phosphate : Primarily involved in ketose metabolism (e.g., fructose-induced gluconeogenesis) .
    • 2,6-Diphosphate : Allosteric regulator of glycolysis (activates PFK-1, inhibits fructose-1,6-bisphosphatase) .
  • Structural Analysis : Compare X-ray crystallography data of enzyme-bound isomers (e.g., fructose-1-phosphate vs. fructose-2,6-diphosphate in PFK-2 binding pockets) .
  • Functional Assays : Use knockout models (e.g., fructokinase-deficient cells) to isolate 1-phosphate-specific effects .

Key Insight : Positional isomers exhibit divergent roles despite similar chemical structures, necessitating strict isomer characterization in mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.